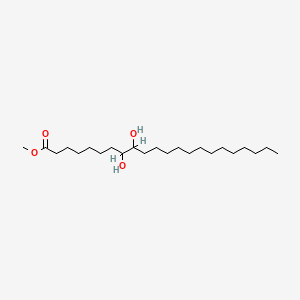
Methyl 8,9-dihydroxydocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8,9-dihydroxydocosanoate is a chemical compound with the molecular formula C23H46O4. It is a methyl ester derivative of 8,9-dihydroxydocosanoic acid. This compound is known for its unique structure, which includes two hydroxyl groups on the 8th and 9th carbon atoms of a 22-carbon chain. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8,9-dihydroxydocosanoate typically involves the esterification of 8,9-dihydroxydocosanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8,9-dihydroxydocosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 8,9-dihydroxydocosanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 8,9-dihydroxydocosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 8,9-dihydroxydocosanoic acid, which can interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8,9-dihydroxyhexadecanoate: A shorter chain analog with similar hydroxyl and ester functionalities.
Methyl 8,9-dihydroxyoctadecanoate: An 18-carbon chain analog with similar properties.
Uniqueness
Methyl 8,9-dihydroxydocosanoate is unique due to its longer carbon chain, which can influence its physical properties and interactions with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic balance.
Eigenschaften
CAS-Nummer |
56555-06-7 |
|---|---|
Molekularformel |
C23H46O4 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
methyl 8,9-dihydroxydocosanoate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-15-18-21(24)22(25)19-16-13-14-17-20-23(26)27-2/h21-22,24-25H,3-20H2,1-2H3 |
InChI-Schlüssel |
YDMVXCKQLYENMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C(CCCCCCC(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


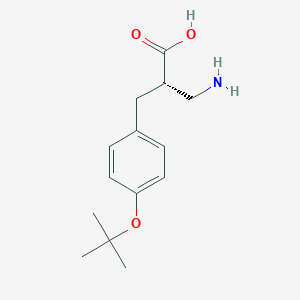

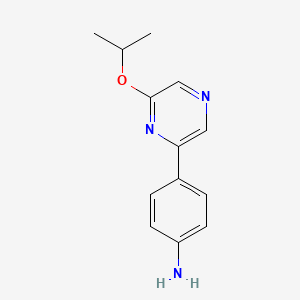
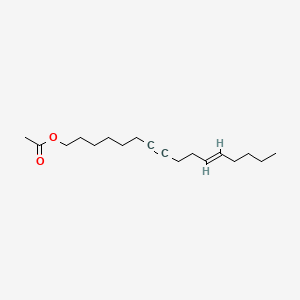

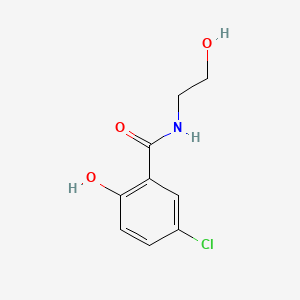
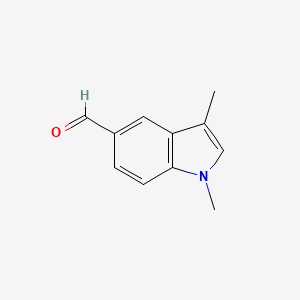

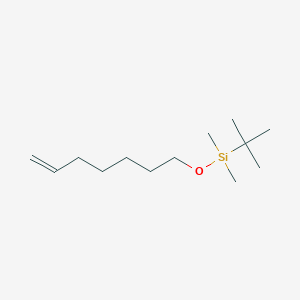
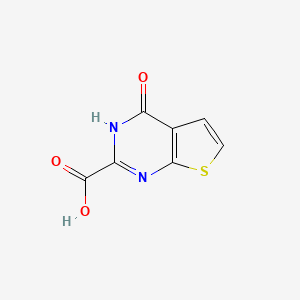

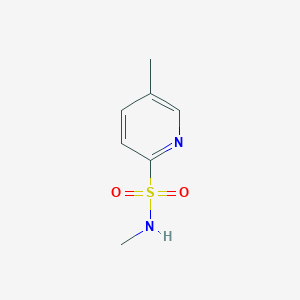
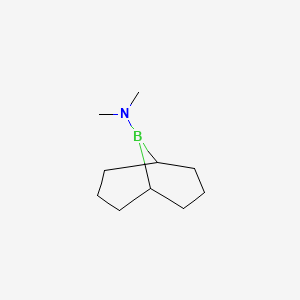
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
